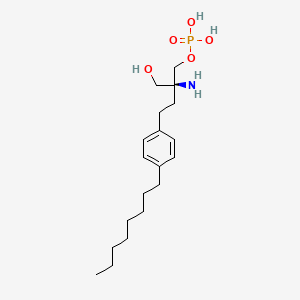

(S)-FTY720-Phosphat

Übersicht

Beschreibung

FTY720 (S)-Phosphat, auch bekannt als Fingolimod (S)-Phosphat, ist ein synthetisches Analogon von Sphingosin. Es ist ein phosphoryliertes Derivat von FTY720, einem Immunsuppressivum. Diese Verbindung hat ein großes Potenzial bei der Modulation von Immunantworten gezeigt und wurde ausgiebig auf ihre Anwendung bei der Behandlung von Multipler Sklerose und anderen Autoimmunerkrankungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FTY720 (S)-Phosphat umfasst mehrere wichtige Schritte. Eine gängige Methode beinhaltet die eisenkatalysierte Kreuzkupplungsreaktion und eine Wittig-Reaktion. Der Prozess beginnt mit der Herstellung der hydrophilen Kopfgruppe, 2-Aminopropan-1,3-diol, aus Diethylacetamidomalonat, Nitrodiol, Benzylamin oder Tris(hydroxymethyl)aminomethan. Die lipophile Kohlenwasserstoffkette wird über Friedel-Crafts-Acylierung gefolgt von Wolff-Kishner-Reduktion aufgebaut .

Industrielle Produktionsmethoden

Die industrielle Produktion von FTY720 (S)-Phosphat beinhaltet typischerweise die Optimierung der Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung preiswerter Ausgangsmaterialien, kurze Reaktionsschritte und einfache Aufarbeitungsverfahren sind für die großtechnische Produktion entscheidend. Die Integration bekannter Methoden zur Entwicklung einer bequemeren Synthese ist für industrielle Anwendungen unerlässlich .

Chemische Reaktionsanalyse

Reaktionstypen

FTY720 (S)-Phosphat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren und ihre Wirksamkeit und Stabilität zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit FTY720 (S)-Phosphat verwendet werden, umfassen Eisenkatalysatoren für Kreuzkupplungsreaktionen, Wittig-Reagenzien für die Olefinierung und Reduktionsmittel für die Wolff-Kishner-Reduktion. Die Reaktionsbedingungen sind in der Regel mild, um die Stabilität der Verbindung zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit FTY720 (S)-Phosphat gebildet werden, sind seine phosphorylierten Derivate, die für seine biologische Aktivität entscheidend sind. Diese Derivate spielen eine wichtige Rolle bei der Modulation von Immunantworten .

Wissenschaftliche Forschungsanwendungen

FTY720 (S)-Phosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Sphingosin-Analoga und deren chemischen Eigenschaften verwendet.

Biologie: Die Verbindung wird ausgiebig auf ihre Rolle bei der Modulation der Immunzellmigration und der Lymphozytenhoming untersucht.

Medizin: FTY720 (S)-Phosphat wird zur Behandlung von Multipler Sklerose und anderen Autoimmunerkrankungen eingesetzt. .

Industrie: Die Verbindung wird bei der Entwicklung neuer Immunsuppressiva und therapeutischer Medikamente eingesetzt

Wirkmechanismus

FTY720 (S)-Phosphat entfaltet seine Wirkung durch Modulation der Sphingosin-1-Phosphat (S1P)-Rezeptoren. Es zielt speziell auf die S1P-Rezeptorsubtypen ab und führt zur Sequestrierung von Lymphozyten in lymphatischen Geweben. Dies verhindert die Migration von Lymphozyten zu Entzündungsherden und reduziert so die Immunantwort. Die Verbindung induziert Apoptose in Lymphozyten durch Aktivierung von Caspasen und Freisetzung von Cytochrom C aus Mitochondrien .

Wissenschaftliche Forschungsanwendungen

FTY720 (S)-Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sphingosine analogues and their chemical properties.

Biology: The compound is extensively studied for its role in modulating immune cell trafficking and lymphocyte homing.

Medicine: FTY720 (S)-Phosphate is used in the treatment of multiple sclerosis and other autoimmune diseases. .

Industry: The compound is used in the development of new immunosuppressive agents and therapeutic drugs

Wirkmechanismus

Target of Action

(S) FTY720 Phosphate, also known as FTY720 (S)-Phosphate or Fingolimod phosphate ester, S-, is a potent immunomodulatory agent . The primary targets of this compound are the sphingosine-1-phosphate receptors (S1P receptors), specifically S1P1, S1P3, S1P4, and S1P5 . These receptors are differentially expressed and regulate various cellular functions including cell survival, cytoskeletal rearrangements, cell motility, and cell migration .

Mode of Action

After oral administration, FTY720 is phosphorylated by sphingosine kinase to form the active moiety FTY720-phosphate . This phosphorylated compound acts as a potent agonist at four sphingosine-1-phosphate (S1P) receptors . It promotes the internalization and inactivation of S1P receptors , rendering the cells unresponsive to serum lipid S1P that is produced by platelets .

Biochemical Pathways

The interaction between FTY720-P and its receptors is crucial in many pathophysiological processes . FTY720-P regulates cerebrovascular responses, blood–brain barrier (BBB) permeability, and central nervous system (CNS) cell survival . It also influences the protein ubiquitination pathway and enhances specific protein degradation .

Pharmacokinetics

FTY720 exhibits dose-proportional systemic exposure after both single and multiple-dose administration . After the first dose, FTY720 causes a mild, transient decrease in heart rate that returns to baseline in approximately 1 to 2 weeks despite continued administration of the drug . The washout pharmacokinetics after the last dose indicate an elimination half-life averaging 8 days .

Result of Action

FTY720-P exerts its immunomodulatory effects primarily by sequestering lymphocytes within secondary lymphoid organs, thereby denying them the ability to recirculate to peripheral sites of inflammation . This results in a decrease in peripheral blood lymphocytes . The nonphosphorylated form of FTY720 can induce cell apoptosis, enhance chemotherapy sensitivity, and inhibit tumor metastasis of multiple tumors by inhibiting SPHK1 (sphingosine kinase 1) and activating PP2A (protein phosphatase 2A) and various cell death pathways .

Action Environment

The action of FTY720-P can be influenced by environmental factors. For instance, the compound’s stability, bioavailability, and efficacy can be affected by the presence of other compounds, pH levels, temperature, and other factors . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of certain enzymes and the state of the immune system .

Biochemische Analyse

Biochemical Properties

(S) FTY720 Phosphate plays a crucial role in biochemical reactions by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5 . The interaction with these receptors modulates various physiological processes, including immune cell trafficking, vascular integrity, and endothelial function. The compound is phosphorylated by sphingosine kinase to form its active phosphate ester, which then binds to the S1P receptors . This binding leads to the internalization and degradation of the receptors, thereby modulating the signaling pathways associated with these receptors .

Cellular Effects

(S) FTY720 Phosphate exerts profound effects on various cell types and cellular processes. It significantly influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, (S) FTY720 Phosphate causes the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their circulation in the bloodstream . This effect is particularly beneficial in conditions like multiple sclerosis, where it helps in reducing the autoimmune attack on the central nervous system. Additionally, (S) FTY720 Phosphate has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cell types, including cancer cells .

Molecular Mechanism

The molecular mechanism of (S) FTY720 Phosphate involves its conversion to the active phosphate form by sphingosine kinase. The phosphorylated compound then acts as an agonist to the S1P receptors, leading to their internalization and degradation . This process disrupts the normal signaling pathways mediated by these receptors, resulting in the modulation of immune cell trafficking and vascular integrity . Furthermore, (S) FTY720 Phosphate has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S) FTY720 Phosphate have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro studies have shown that prolonged exposure to (S) FTY720 Phosphate can lead to sustained internalization and degradation of S1P receptors, resulting in long-term modulation of immune cell trafficking and vascular integrity . Additionally, the compound has been shown to induce long-term changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of (S) FTY720 Phosphate vary with different dosages in animal models. At low doses, the compound effectively reduces lymphocyte circulation without causing significant adverse effects . At higher doses, (S) FTY720 Phosphate can induce toxic effects, including bradycardia and increased risk of infections . The therapeutic window for (S) FTY720 Phosphate is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

(S) FTY720 Phosphate is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase to form the active phosphate ester . Additionally, the compound undergoes ω-hydroxylation at the octyl chain, catalyzed predominantly by CYP4F enzymes, followed by further oxidation to a carboxylic acid and subsequent β-oxidation . These metabolic pathways play a crucial role in regulating the bioavailability and activity of (S) FTY720 Phosphate in the body.

Transport and Distribution

The transport and distribution of (S) FTY720 Phosphate within cells and tissues are mediated by specific transporters and binding proteins. The parent drug, Fingolimod, is highly distributed in red blood cells, while its phosphorylated form has lower uptake into red blood cells . The compound is transported to various tissues, including the central nervous system, where it exerts its therapeutic effects . The distribution of (S) FTY720 Phosphate is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation in specific tissues .

Subcellular Localization

(S) FTY720 Phosphate is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. For instance, the phosphorylation of (S) FTY720 Phosphate by sphingosine kinase facilitates its binding to S1P receptors on the plasma membrane, leading to receptor internalization and degradation . Additionally, (S) FTY720 Phosphate has been shown to localize in the nucleus, where it modulates gene expression and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FTY720 (S)-Phosphate involves several key steps. One common method includes the iron-catalyzed cross-coupling reaction and a Wittig reaction. The process begins with the preparation of the hydrophilic head group, 2-aminopropane-1,3-diol, from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris(hydroxymethyl)aminomethane. The lipophilic hydrocarbon chain is constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction .

Industrial Production Methods

Industrial production of FTY720 (S)-Phosphate typically involves optimizing the synthetic routes to ensure high yield and purity. The use of inexpensive starting materials, short reaction steps, and simple work-up procedures are crucial for large-scale production. The integration of known methods to develop a more convenient synthesis is essential for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

FTY720 (S)-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving FTY720 (S)-Phosphate include iron catalysts for cross-coupling reactions, Wittig reagents for olefination, and reducing agents for Wolff–Kishner reduction. The reaction conditions are typically mild to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions involving FTY720 (S)-Phosphate include its phosphorylated derivatives, which are crucial for its biological activity. These derivatives play a significant role in modulating immune responses .

Vergleich Mit ähnlichen Verbindungen

FTY720 (S)-Phosphat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner hohen Wirksamkeit bei der Modulation von Immunantworten. Ähnliche Verbindungen umfassen:

Myriocin: Ein natürliches Sphingosin-Analogon mit immunsuppressiven Eigenschaften.

Cyclosporin A: Ein Immunsuppressivum, das die T-Zellaktivierung hemmt.

Tacrolimus (FK506): Ein weiteres Immunsuppressivum, das die T-Zellaktivierung hemmt

FTY720 (S)-Phosphat zeichnet sich durch seine Fähigkeit aus, gezielt S1P-Rezeptoren anzusprechen und Lymphozyten-Sequestrierung zu induzieren, ohne die allgemeine Funktion von Immunzellen zu unterdrücken .

Eigenschaften

IUPAC Name |

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127241 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-26-6 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod phosphate ester, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.